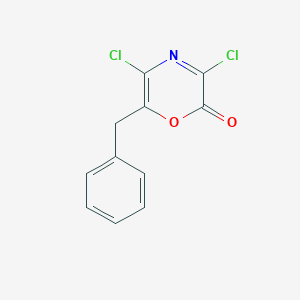
6-Benzyl-3,5-dichloro-1,4-oxazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Benzyl-3,5-dichloro-1,4-oxazin-2-one is a heterocyclic compound with the molecular formula C11H7Cl2NO2 and a molecular weight of 256.08478 g/mol . This compound is characterized by its unique structure, which includes a benzyl group attached to an oxazinone ring, and two chlorine atoms at the 3 and 5 positions of the ring . It is used in various chemical and industrial applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-3,5-dichloro-1,4-oxazin-2-one typically involves the reaction of benzylamine with a chlorinated oxazinone precursor under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield . The process may also include purification steps, such as recrystallization or chromatography, to isolate the pure compound from any by-products or impurities.
Análisis De Reacciones Químicas
Types of Reactions
6-Benzyl-3,5-dichloro-1,4-oxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: DDQ in the presence of molecular oxygen and iron (II) phthalocyanine as a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the oxazinone ring.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
6-Benzyl-3,5-dichloro-1,4-oxazin-2-one has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 6-Benzyl-3,5-dichloro-1,4-oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
6-Benzyl-3,5-dichloro-1,4-oxazin-2-one can be compared with other similar compounds, such as:
3,4-Dichlorobenzyl chloride: A related compound with similar chlorine substitution but different functional groups.
Imidazole derivatives: Compounds with a similar heterocyclic structure but different chemical properties and applications.
Indole derivatives: Compounds with a different core structure but similar biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its reactivity, which makes it valuable for various chemical and industrial applications.
Propiedades
Número CAS |
131882-02-5 |
|---|---|
Fórmula molecular |
C11H7Cl2NO2 |
Peso molecular |
256.08 g/mol |
Nombre IUPAC |
6-benzyl-3,5-dichloro-1,4-oxazin-2-one |
InChI |
InChI=1S/C11H7Cl2NO2/c12-9-8(16-11(15)10(13)14-9)6-7-4-2-1-3-5-7/h1-5H,6H2 |
Clave InChI |
RKPPCUQNEFEFKX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=C(N=C(C(=O)O2)Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)CC2=C(N=C(C(=O)O2)Cl)Cl |
Sinónimos |
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(phenylmethyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















